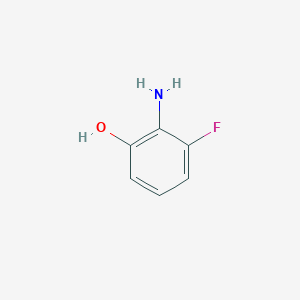

2-Amino-3-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLOYKAFDTQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382286 | |

| Record name | 2-amino-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-23-0 | |

| Record name | 2-amino-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Amino-3-fluorophenol (CAS No. 53981-23-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-Amino-3-fluorophenol, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring amino, hydroxyl, and fluoro functional groups on a benzene ring. These groups confer its specific reactivity and utility as a versatile building block in organic synthesis.

General Information

| Property | Value | Reference(s) |

| CAS Number | 53981-23-0 | [1][2][3] |

| Molecular Formula | C₆H₆FNO | [1][2][3] |

| Synonyms | 3-Fluoro-2-aminophenol, 6-Fluoro-2-hydroxyaniline | [4] |

| Appearance | Solid | [2] |

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 127.12 g/mol | [1] |

| Melting Point | 126-127 °C | [1] |

| Boiling Point | 221.9 °C (at 760 mmHg) | [1] |

| Density | 1.347 g/cm³ | [4] |

| Flash Point | 88 °C | [4] |

| Refractive Index | 1.601 | [4] |

| Water Solubility | Soluble | [4] |

| LogP | 1.69470 | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹³C-NMR, IR, and mass spectrometry for this compound are not widely available in public databases. Commercial suppliers may provide this data upon request with a purchase.[5][6] However, ¹H-NMR data has been reported in the context of its synthesis.

¹H-NMR (DMSO, 400MHz): δ 9.43 (s, 1H), 6.42-6.53 (m, 2H), 6.32-6.42 (m, 1H), 4.34 (s, 2H).[7]

Applications in Research and Development

This compound is a valuable intermediate primarily used in the synthesis of more complex molecules. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

-

Pharmaceuticals: It serves as a building block for active pharmaceutical ingredients (APIs), especially in the development of central nervous system (CNS) agents and anti-inflammatory drugs.[1]

-

Agrochemicals: The compound is utilized in the synthesis of advanced herbicides and fungicides where enhanced metabolic stability is advantageous.[1]

-

Dyes and Pigments: Its aromatic structure and reactivity make it a suitable precursor for the manufacture of certain dyes and pigments.[1]

Safety and Handling

This compound is a hazardous substance and must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).

GHS Hazard Information

| Category | Statement |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated place at 2-8°C.[1] Keep container tightly closed and away from incompatible materials such as strong oxidizing agents.

-

Handling: Work should be conducted in a chemical fume hood. Avoid generating dust. Ensure adequate ventilation.

Experimental Protocols: Synthesis

This compound is typically synthesized via the reduction of its nitro precursor, 3-fluoro-2-nitrophenol. Below are two common experimental methods.

Method 1: Catalytic Hydrogenation

This method involves the reduction of 3-fluoro-2-nitrophenol using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Protocol:

-

Dissolve 3-fluoro-2-nitrophenol (38g, 0.24 mol) in ethanol (EtOH).

-

Add 10% Pd/C (5g) to the solution.

-

Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

-

Stir the reaction at room temperature for 3 hours.

-

Upon completion, filter the reaction mixture through a short pad of silica gel, washing the pad with additional EtOH.

-

Combine the filtrate and washings and concentrate under vacuum to yield this compound (26g, 85.7% yield), which can often be used without further purification.[7]

Figure 1. Workflow for Synthesis via Catalytic Hydrogenation.

Method 2: Reduction with Tin(II) Chloride

This protocol utilizes stannous chloride (SnCl₂) as the reducing agent in a mixed solvent system.

Protocol:

-

To a solution of 3-fluoro-2-nitrophenol (0.100g, 0.636 mmol) in a mixture of tetrahydrofuran (THF, 5.0 mL) and water (5.0 mL), add tin(II) chloride dihydrate (0.724g, 3.18 mmol).

-

Heat the reaction mixture to 80°C and maintain this temperature for 40 minutes.

-

Cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture to remove any insoluble materials.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine all organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under vacuum to obtain the product.[7]

Figure 2. Workflow for Synthesis via Tin(II) Chloride Reduction.

References

- 1. This compound [myskinrecipes.com]

- 2. 53981-23-0 this compound AKSci X8329 [aksci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, CasNo.53981-23-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. 53981-23-0|this compound|BLD Pharm [bldpharm.com]

- 6. halochem.com [halochem.com]

- 7. Page loading... [guidechem.com]

Physical and chemical properties of 2-Amino-3-fluorophenol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the pharmaceutical industry. This document collates available data on its synthesis, physicochemical characteristics, and its role in the development of targeted cancer therapies.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₆FNO. Its structure, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆FNO | [1][2] |

| Molecular Weight | 127.12 g/mol | [1][2] |

| Melting Point | 126-127 °C | [1][2] |

| Boiling Point | 221.9 °C at 760 mmHg | [1][2] |

| Density | 1.347 g/cm³ | [2] |

| Flash Point | 88 °C | [2] |

| pKa | Data not available. Estimated to be slightly lower than that of 2-aminophenol due to the electron-withdrawing effect of the fluorine atom. | |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol, ethyl acetate, and THF.[3][4] Quantitative data in g/100mL for specific solvents is not readily available in the literature. |

Spectral Data

Detailed spectral data for this compound is not widely published. The following information is based on available data and analysis of structurally related compounds.

¹H-NMR Spectroscopy

A ¹H-NMR spectrum of this compound in DMSO-d₆ shows the following characteristic peaks:

-

δ 9.43 (s, 1H): Phenolic hydroxyl proton (-OH).

-

δ 6.42-6.53 (m, 2H): Aromatic protons.

-

δ 6.32-6.42 (m, 1H): Aromatic proton.

-

δ 4.34 (s, 2H): Amino protons (-NH₂).[3]

¹³C-NMR Spectroscopy

A specific ¹³C-NMR spectrum for this compound is not available in the searched literature. However, based on the structure and data for analogous compounds like 2-aminophenol, the expected chemical shifts would be in the aromatic region (approximately 115-150 ppm), with the carbon atoms attached to the electronegative oxygen, nitrogen, and fluorine atoms showing distinct shifts.[5][6]

Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-F stretching: A strong absorption in the region of 1000-1400 cm⁻¹.

-

C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A band in the 1200-1300 cm⁻¹ region.

-

C-N stretching: An absorption in the 1250-1350 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and HF.[3]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.[3]

Method 1: Catalytic Hydrogenation of 3-Fluoro-2-nitrophenol

This protocol involves a three-step synthesis starting from 1,3-difluoro-2-nitrobenzene.

-

Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene

-

Prepare a solution of sodium methoxide (MeONa) by slowly adding 15.9 g of sodium metal to 200 mL of methanol (MeOH).

-

Cool a solution of 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in 1.3 L of MeOH to 0 °C.

-

Slowly add the MeONa solution to the 1,3-difluoro-2-nitrobenzene solution.

-

Stir the resulting mixture at room temperature for approximately 15 hours.

-

Concentrate the reaction mixture under vacuum.

-

Dilute the residue with ethyl acetate (EtOAc) and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 1-fluoro-3-methoxy-2-nitrobenzene.

-

-

Step 2: Synthesis of 3-Fluoro-2-nitrophenol

-

Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in 500 mL of dichloromethane (CH₂Cl₂).

-

Cool the solution to -40 °C.

-

Add a solution of boron tribromide (BBr₃) to the cooled solution.

-

Stir the reaction mixture for about 15 hours.

-

Slowly pour the reaction mixture into 500 mL of ice water.

-

Extract the aqueous solution three times with 300 mL portions of EtOAc.

-

Wash the combined organic layers with 5% NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain 3-fluoro-2-nitrophenol.

-

-

Step 3: Synthesis of this compound

-

Dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol (EtOH).

-

Add 5 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Evacuate the reaction flask and place the mixture under a hydrogen (H₂) atmosphere (1 atm).

-

Stir the reaction at room temperature for 3 hours.

-

Filter the reaction mixture through a short pad of silica gel, washing the silica gel with EtOH.

-

Combine the filtrate and washings and concentrate under vacuum to obtain this compound.[3]

-

Method 2: Reduction with Tin(II) Chloride

-

Add dihydrate tin(II) chloride (0.724 g, 3.18 mmol) to a solution of 3-fluoro-2-nitrophenol (0.100 g, 0.636 mmol) in a mixture of 5.0 mL of tetrahydrofuran (THF) and 5.0 mL of water.

-

Heat the mixture to 80 °C and maintain for 40 minutes.

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and a saturated solution of sodium bicarbonate.

-

Filter the mixture to remove any insoluble materials and separate the aqueous and organic layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over sodium sulfate, decant, and concentrate to yield this compound.[3]

Role in Drug Development: Synthesis of Regorafenib

This compound is a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in cancer therapy. The synthesis involves the coupling of this compound with 4-chloro-N-methylpicolinamide to form a key diaryl ether intermediate. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Regorafenib.

References

2-Amino-3-fluorophenol molecular weight and formula

An In-depth Technical Guide on 2-Amino-3-fluorophenol

This guide provides the fundamental molecular information for this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Core Molecular Data

The essential molecular details of this compound are summarized below, providing a clear reference for researchers and scientists. This data is foundational for experimental design and theoretical calculations in drug development and chemical synthesis.

| Property | Value |

| Molecular Formula | C6H6FNO[1][2][3][4] |

| Molecular Weight | 127.12 g/mol [1][2][3][5] |

| CAS Number | 53981-23-0[1][2][4] |

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Technical Guide: Physicochemical Properties of 2-Amino-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical synthesis. This document outlines its physical properties, detailed experimental protocols for their determination, and a relevant synthetic pathway.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The empirically determined values for this compound are summarized below.

| Property | Value | Conditions |

| Melting Point | 126-127 °C | Not Specified |

| Boiling Point | 221.9 °C | at 760 mmHg |

Experimental Protocols

Precise determination of melting and boiling points is fundamental for characterizing a compound. The following sections describe generalized, standard laboratory procedures for these measurements.

Melting Point Determination via Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination via Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method provides a simple and effective means of determining the boiling point of a small quantity of liquid.[1]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Beaker

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end submerged.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.

-

Heating: The heating bath is gently and slowly heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.[1] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[1]

Synthesis Pathway of this compound

This compound can be synthesized from 1,3-difluoro-2-nitrobenzene through a three-step process. This pathway involves methoxylation, demethylation, and subsequent reduction of a nitro group.

Caption: Synthesis pathway for this compound.

Detailed Synthesis Protocol

A common laboratory-scale synthesis of this compound proceeds as follows[2]:

-

Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene: A solution of sodium methoxide in methanol is slowly added to a solution of 1,3-difluoro-2-nitrobenzene in methanol at 0°C. The mixture is then stirred at room temperature for approximately 15 hours. Following workup, 1-fluoro-3-methoxy-2-nitrobenzene is obtained.[2]

-

Step 2: Synthesis of 3-Fluoro-2-nitrophenol: Boron tribromide is added to a solution of 1-fluoro-3-methoxy-2-nitrobenzene in dichloromethane at -40°C. The reaction mixture is stirred for about 15 hours. After an aqueous workup, 3-fluoro-2-nitrophenol is isolated.[2]

-

Step 3: Synthesis of this compound: 3-Fluoro-2-nitrophenol is dissolved in ethanol, and palladium on carbon (Pd/C) is added as a catalyst. The mixture is placed under a hydrogen atmosphere at room temperature for 3 hours. After filtration and concentration, this compound is obtained as the final product.[2]

References

A Technical Guide to the Solubility of 2-Amino-3-fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. For a molecule like this compound, its solubility is governed by its molecular structure, including the presence of polar functional groups (hydroxyl and amino groups) and a fluorinated aromatic ring. The interplay of these features dictates its interaction with different organic solvents.

Solubility Data for this compound

Currently, there is a lack of specific quantitative solubility data for this compound in various organic solvents in publicly accessible scientific literature. However, qualitative assessments indicate that it is generally soluble in organic solvents and slightly soluble in water.[1] The table below summarizes the available qualitative information.

| Solvent Family | Examples | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Generally expected to be soluble due to hydrogen bonding capabilities. |

| Ketones | Acetone | Likely to be soluble. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Expected to have some solubility. |

| Esters | Ethyl acetate | Likely to be soluble. |

| Chlorinated Solvents | Dichloromethane | Expected to have some solubility. |

| Amides | Dimethylformamide (DMF) | Likely to be soluble. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Likely to be soluble. |

| Water | Slightly soluble.[1] |

Note: This table is based on general chemical principles and qualitative statements. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is adapted from the OECD Test Guideline 105, which describes the shake-flask method, a widely accepted technique for determining the solubility of substances.[1][2][3][4]

Objective:

To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Glass flasks with stoppers or screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[1][3][4] This involves adding an excess of this compound to a small volume of the solvent and observing the dissolution.

-

Sample Preparation:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Prepare replicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Securely close the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, as determined in the preliminary test. A common practice is to agitate for 24 to 48 hours.[5]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.[2]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any suspended microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another suitable analytical technique.

-

-

Data Calculation:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the analyte in the diluted sample.

-

Calculate the solubility of this compound in the original undiluted sample, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Profile of 2-Amino-3-fluorophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₆FNO. Its structural features, including the presence of amino, hydroxyl, and fluorine functional groups on a benzene ring, give rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.43 | s | 1H | OH |

| 6.53-6.42 | m | 2H | Ar-H |

| 6.42-6.32 | m | 1H | Ar-H |

| 4.34 | s | 2H | NH₂ |

Note: Spectrum acquired in DMSO-d₆ at 400 MHz.[1]

¹³C NMR Data:

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed below.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3200 | O-H (Phenol) | Stretching (H-bonded, broad) |

| 3400-3250 | N-H (Amine) | Stretching (two bands for primary amine) |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 1600-1585, 1500-1400 | C=C (Aromatic) | Stretching |

| 1335-1250 | C-N (Aromatic Amine) | Stretching |

| 1320-1000 | C-O (Phenol) | Stretching |

| 1250-1020 | C-F (Aromatic) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 128.0 | [M+H]⁺ (Molecular Ion) |

Note: Data obtained via Liquid Chromatography-Mass Spectrometry (LCMS).[1]

A detailed mass spectrum with fragmentation analysis is not currently available. However, typical fragmentation pathways for similar aromatic compounds involve the loss of small neutral molecules such as CO, HCN, and H₂O.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available. However, general procedures for obtaining spectroscopic data for aminophenol derivatives are outlined below.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an aminophenol sample would involve:

References

Technical Guide: ¹H and ¹³C NMR Spectra of 2-Amino-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3-fluorophenol. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound (CAS No. 53981-23-0) is a substituted aromatic compound of interest in medicinal chemistry and materials science. Spectroscopic analysis by NMR is a cornerstone for the structural elucidation and purity assessment of such molecules. This guide presents the experimental ¹H NMR data and predicted ¹³C NMR data for this compound, along with standardized experimental protocols for data acquisition.

Molecular Structure and NMR Data Relationship

The chemical structure of this compound dictates the observed NMR chemical shifts and coupling constants. The following diagram illustrates the relationship between the molecular structure and its NMR spectral data.

Caption: Molecular structure of this compound and its correlation with ¹H and ¹³C NMR data.

Quantitative NMR Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.43 | singlet (s) | 1H | OH |

| 6.42-6.53 | multiplet (m) | 2H | Ar-H |

| 6.32-6.42 | multiplet (m) | 1H | Ar-H |

| 4.34 | singlet (s) | 2H | NH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 146.2 | C-F |

| 135.5 | C-NH₂ |

| 125.0 | C-OH |

| 118.9 | Ar-C |

| 115.6 | Ar-C |

| 112.3 | Ar-C |

Solvent: DMSO-d₆

Experimental Protocols

The following sections detail standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16-64 | 1024-4096 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Acquisition Time | 3-4 s | 1-2 s |

| Spectral Width | 16 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic baseline correction algorithm.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals for ¹H NMR.

Experimental Workflow

The following diagram outlines the general workflow for acquiring and analyzing NMR spectra.

Caption: General workflow for NMR spectroscopy from sample preparation to spectral analysis.

In-Depth Technical Guide: FTIR and Mass Spectrometry Analysis of 2-Amino-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Amino-3-fluorophenol. This document outlines predicted spectral data, detailed experimental protocols for sample analysis, and visual workflows to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the known functional groups of the molecule: a hydroxyl group (-OH), an amino group (-NH₂), a carbon-fluorine bond (C-F), and a substituted benzene ring.

Predicted FTIR Spectral Data

The infrared spectrum of this compound is expected to be complex, with characteristic absorption bands corresponding to its various functional groups. The presence of hydrogen bonding (both intra- and intermolecular) involving the -OH and -NH₂ groups will likely lead to broadened peaks in the high-frequency region.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

| 3500 - 3300 | O-H Stretch (H-bonded) | Strong, Broad | Phenolic -OH |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Medium, Broad | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Benzene Ring |

| 1620 - 1580 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |

| 1600 - 1450 | Aromatic C=C Bending | Medium to Strong (multiple bands) | Benzene Ring |

| 1300 - 1200 | C-O Stretch | Strong | Phenolic C-O |

| 1250 - 1100 | C-N Stretch | Medium | Aromatic Amine C-N |

| 1200 - 1000 | C-F Stretch | Strong | Aryl Fluoride |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong to Medium | Benzene Ring Substitution |

Predicted Mass Spectrometry Data

The mass spectrum of this compound (molar mass: 127.12 g/mol ) obtained via Electron Impact (EI) ionization is predicted to show a distinct molecular ion peak and several characteristic fragment ions.[1][2][3] The fragmentation pattern is dictated by the stability of the resulting cations and neutral losses. Aromatic structures are generally stable, leading to a prominent molecular ion peak.

| Predicted m/z | Ion/Fragment Structure | Proposed Neutral Loss |

| 127 | [C₆H₆FNO]⁺• (Molecular Ion) | - |

| 99 | [C₅H₄FO]⁺ | CO |

| 98 | [C₆H₅FN]⁺• | CHO |

| 81 | [C₅H₄F]⁺ | H₂O, CO |

| 71 | [C₄H₂F]⁺ | CO, HCN |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using FTIR and mass spectrometry. These are generalized protocols and may require optimization based on the specific instrumentation used.

FTIR Analysis Protocol (Attenuated Total Reflectance - ATR)

This protocol describes the analysis of a solid powder sample of this compound using an FTIR spectrometer equipped with an ATR accessory.

-

Instrument Preparation:

-

Background Collection:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe and allow it to dry completely.[5]

-

Lower the ATR press arm to ensure no sample is present.

-

Initiate a background scan from the software. This scan will acquire the spectrum of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.[4][6]

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. A thin layer is sufficient.[5]

-

Lower the press arm and apply consistent pressure to ensure good contact between the solid sample and the crystal.[5]

-

Enter the sample information and desired file name in the software.

-

Initiate the sample scan. The typical scanning range is 4000-400 cm⁻¹.

-

Once the scan is complete, the software will display the background-corrected infrared spectrum.

-

-

Post-Analysis:

-

Raise the press arm and carefully clean the sample powder from the ATR crystal and press tip using a soft brush and then a lint-free wipe with solvent.

-

Save the spectral data in a suitable format (e.g., .csv or .spa) for further analysis and record the results in a laboratory notebook.[5]

-

Mass Spectrometry Protocol (Gas Chromatography-Mass Spectrometry - GC-MS with EI)

This protocol outlines the analysis of this compound using a GC-MS system with an electron impact (EI) ionization source. This technique is suitable for volatile and thermally stable compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol or ethyl acetate.

-

Transfer the solution to an appropriate autosampler vial.

-

-

Instrument Setup and Calibration:

-

Ensure the GC-MS system is powered on, and the vacuum is at an appropriate level.

-

Verify that the carrier gas (typically helium) is flowing at the set rate.

-

Perform a system tune and calibration according to the manufacturer's recommendations, often using a standard compound like perfluorotributylamine (PFTBA).

-

-

GC Method Parameters (Example):

-

Injection Port: Set to 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/minute to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

MS Method Parameters (Example):

-

Ion Source: Electron Impact (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: Set a delay (e.g., 2-3 minutes) to prevent the solvent peak from saturating the detector.

-

-

Data Acquisition and Analysis:

-

Set up the data acquisition sequence in the instrument software, specifying the sample vial position, injection volume, and method.

-

Start the analysis run.

-

After the run is complete, analyze the resulting chromatogram to identify the peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for FTIR analysis of a solid sample.

Caption: Workflow for GC-MS analysis of a soluble compound.

References

Stability and Storage of 2-Amino-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-fluorophenol, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout the research and drug development lifecycle. This document outlines general storage and handling guidelines, potential degradation pathways, and protocols for stability assessment.

General Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the stability of this compound. The following recommendations are based on general safety data sheets and best practices for chemical storage.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.

-

Ventilation: Ensure the storage area is well-ventilated.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Handling Precautions:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Quantitative Stability Data

The following table summarizes typical conditions for a forced degradation study, which would be essential to establish the stability profile of this compound.

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | Up to 24 hours | Hydrolysis of the amino group, other acid-catalyzed reactions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | Up to 24 hours | Base-catalyzed hydrolysis and oxidation. |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | Oxidation of the phenol and amino groups to form quinones, N-oxides, and other oxidized species.[1] |

| Thermal Degradation | Dry Heat | 80°C or higher | Up to 72 hours | Thermally induced decomposition. |

| Photolytic Degradation | UV and Visible Light (ICH Q1B) | Room Temperature | As per ICH Q1B guidelines | Light-induced degradation, potentially leading to colored impurities.[1] |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated to separate this compound from its potential degradation products.

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to protonate the amine) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/organic solvent mixture) at a known concentration (e.g., 1 mg/mL).[1]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl). Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH (to achieve a final concentration of 0.1 M NaOH). Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (to achieve a final concentration of 3% H₂O₂). Keep at room temperature, protected from light.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

Thermal Degradation (Solution): Incubate the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution to a light source as specified in ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours). For thermal and photolytic studies, longer durations may be necessary.

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. The peak purity of the main component should also be assessed using a photodiode array (PDA) detector.

Visualization of Key Processes

Logical Workflow for Storage and Handling

The following diagram illustrates the key considerations for the proper storage and handling of this compound to ensure its stability.

Caption: Recommended Storage and Handling Workflow for this compound.

Inferred Degradation Pathway

Based on the known degradation pathways of similar aminophenol compounds, a plausible degradation pathway for this compound under oxidative conditions is proposed below. The primary sites of oxidation are the electron-rich aromatic ring, the amino group, and the phenolic hydroxyl group.

Caption: Inferred Oxidative Degradation Pathway for this compound.

This technical guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is imperative to conduct specific stability studies under conditions relevant to the intended use and storage of the compound.

References

The Strategic Role of 2-Amino-3-fluorophenol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluorophenol, a synthetically versatile aromatic building block, is gaining increasing attention in the field of medicinal chemistry. Its unique substitution pattern, featuring adjacent amino and hydroxyl functionalities along with a fluorine atom, provides a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, key applications, and medicinal chemistry potential of this compound, with a focus on its utility in the discovery of kinase inhibitors and other bioactive molecules.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug discovery programs. Several synthetic routes have been established, with a common strategy involving the reduction of a nitrophenol precursor. A detailed, two-step experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Fluoro-2-nitrophenol

A solution of 1-fluoro-3-methoxy-2-nitrobenzene (98g, 0.57mol) in dichloromethane (500mL) is cooled to -40°C. To this solution, a solution of boron tribromide (BBr₃) is added. The reaction mixture is stirred for approximately 15 hours. Subsequently, the mixture is carefully poured into 500mL of ice water. The resulting solution is extracted three times with 300mL portions of ethyl acetate. The combined organic layers are washed with a 5% sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum to yield 3-fluoro-2-nitrophenol.[1]

Step 2: Synthesis of this compound

3-Fluoro-2-nitrophenol (38g, 0.24mol) is dissolved in ethanol, and 5g of 10% Palladium on carbon (Pd/C) is added. The reaction flask is evacuated and placed under a hydrogen (H₂) atmosphere (1 atm) at room temperature for 3 hours. Following the reaction, the mixture is filtered through a short pad of silica gel, which is then washed with ethanol. The combined filtrate and washings are concentrated under vacuum to afford this compound.[1]

Caption: General synthesis of 7-fluoro-2-arylbenzoxazoles.

Case Study: Benzoxazole Derivatives as Kinase Inhibitors

While specific examples starting directly from this compound are not extensively documented in publicly available literature, the value of the resulting 7-fluorobenzoxazole scaffold is evident from studies on analogous compounds. For instance, a series of novel benzoxazole analogs have been designed and synthesized as potent inhibitors of Aurora B kinase, a key regulator of mitosis that is often overexpressed in human tumors.

In a representative study, various benzoxazole derivatives were evaluated for their inhibitory activity against a panel of kinases. The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the 2-aryl ring significantly influence the inhibitory potency.

Table 1: Biological Activity of Representative Benzoxazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (µM) |

| 13l | Aurora B | 0.08 |

| 13q | Aurora B | 0.03 |

Data is illustrative and based on analogous benzoxazole structures reported in the literature. [2] The high potency of these compounds underscores the potential of the benzoxazole scaffold in developing novel anticancer agents. The introduction of a fluorine atom at the 7-position, achievable through the use of this compound, could further modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Signaling Pathway Context

The development of kinase inhibitors is rooted in the understanding of cellular signaling pathways that control cell growth, proliferation, and survival. A key pathway often implicated in cancer is the RAS-RAF-MEK-ERK pathway. Kinase inhibitors targeting components of this pathway can effectively block aberrant signaling and inhibit tumor growth.

DOT Script for a Simplified Kinase Signaling Pathway

Caption: Simplified kinase signaling pathway and point of intervention.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of fluorinated heterocyclic scaffolds, particularly benzoxazoles, opens avenues for the discovery of novel drug candidates with improved pharmacological profiles. The strategic incorporation of fluorine can lead to enhanced potency, selectivity, and metabolic stability. While further research is needed to fully explore the potential of derivatives synthesized directly from this compound, the existing data on analogous compounds strongly supports its application in the development of next-generation therapeutics, especially in the area of kinase inhibition for oncology. This guide provides a foundational understanding for researchers to leverage the unique properties of this compound in their drug discovery endeavors.

References

The Untapped Potential of 2-Amino-3-fluorophenol Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-fluorophenol is a versatile chemical scaffold poised for a significant role in modern drug discovery. Its unique trifunctional architecture—comprising an aromatic ring, an amine, a hydroxyl group, and a strategically placed fluorine atom—offers a compelling starting point for the synthesis of novel therapeutics. The fluorine substitution, in particular, is known to enhance critical pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] While extensive research on specific derivatives of this compound is still emerging, its utility as a pharmaceutical intermediate, especially in the development of central nervous system (CNS) agents and anti-inflammatory drugs, is well-documented.[1] This technical guide explores the potential biological activities of compounds derived from this scaffold, drawing insights from structurally analogous compounds. It provides generalized experimental protocols for assessing these activities and visualizes key signaling pathways, offering a roadmap for future research and development.

The Strategic Advantage of the this compound Scaffold

The this compound molecule presents two primary points for chemical modification: the amino (-NH2) and hydroxyl (-OH) groups. These functional groups allow for a wide range of synthetic transformations, including acylation, alkylation, and condensation reactions, enabling the creation of diverse chemical libraries.

The presence of a fluorine atom at the 3-position is of particular strategic importance in medicinal chemistry. Fluorine's high electronegativity can modulate the acidity of the phenolic hydroxyl group and the basicity of the amino group, influencing hydrogen bonding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic attack at that position, thereby increasing the half-life of a drug candidate.[1]

Caption: Synthetic workflow for generating diverse compound libraries from this compound.

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related aminophenol derivatives, compounds derived from this compound hold potential across several therapeutic areas.

Kinase Inhibition

Fluorinated aminophenol derivatives have emerged as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides have shown significant inhibitory activity against BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is a critical mediator of cell proliferation, differentiation, and survival.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3-fluorophenol

Introduction

2-Amino-3-fluorophenol is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation commonly involves the reduction of the corresponding nitro compound, 3-fluoro-2-nitrophenol. The selective reduction of the nitro group in the presence of other functional groups, such as the hydroxyl and fluoro substituents, is a critical step in the overall synthetic route. This document provides detailed protocols for three common methods for this transformation: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium. These methods offer researchers a range of options depending on available equipment, desired scale, and cost considerations.

Key Reaction:

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This protocol utilizes palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Experimental Protocol

-

Reaction Setup: In a reaction flask, dissolve 3-fluoro-2-nitrophenol (38g, 0.24 mol) in ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (5g) to the solution.

-

Hydrogenation: Evacuate the flask and place the reaction mixture under a hydrogen atmosphere (1 atm).

-

Reaction Monitoring: Stir the reaction at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel.

-

Purification: Wash the silica gel pad with ethanol. Combine the filtrate and washings, and concentrate the solution under vacuum to yield this compound.

Quantitative Data Summary

| Reagent/Parameter | Value | Reference |

| 3-fluoro-2-nitrophenol | 38 g (0.24 mol) | [2] |

| 10% Pd/C | 5 g | [2] |

| Solvent | Ethanol | [2] |

| Hydrogen Pressure | 1 atm | [2] |

| Reaction Time | 3 hours | [2] |

| Temperature | Room Temperature | [2] |

| Yield | 26 g (85.7%) | [2] |

Experimental Workflow

Caption: Workflow for Catalytic Hydrogenation.

Method 2: Reduction with Tin(II) Chloride

Reduction with stannous chloride (tin(II) chloride) in a mixed solvent system is a classical and effective method for converting aromatic nitro compounds to anilines.

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-fluoro-2-nitrophenol (0.100g, 0.636 mmol) in a mixture of tetrahydrofuran (THF, 5.0 mL) and water (5.0 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (0.724g, 3.18 mmol) to the solution.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 40 minutes.

-

Cooling and Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Further workup involving separation of the organic layer, washing, drying, and concentration will yield the desired product.

Quantitative Data Summary

| Reagent/Parameter | Value | Reference |

| 3-fluoro-2-nitrophenol | 0.100 g (0.636 mmol) | [2] |

| Tin(II) chloride dihydrate | 0.724 g (3.18 mmol) | [2] |

| Solvent System | THF (5.0 mL) / Water (5.0 mL) | [2] |

| Reaction Time | 40 minutes | [2] |

| Temperature | 80°C | [2] |

Experimental Workflow

Caption: Workflow for Tin(II) Chloride Reduction.

Method 3: Reduction with Iron in Acidic Medium

The reduction of aromatic nitro compounds using iron metal in the presence of an acid is a widely used, cost-effective, and robust method, particularly suitable for larger-scale syntheses.[3][4]

Experimental Protocol

-

Reaction Setup: To a solution of 3-fluoro-2-nitrophenol in a mixture of ethanol and water (e.g., 4:1 ratio), add iron powder (approximately 10 equivalents) and ammonium chloride (approximately 10 equivalents).

-

Heating: Heat the resulting mixture to reflux and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture through celite to remove the iron salts.

-

Extraction: Dilute the filtrate with water and adjust the pH to approximately 8 using an aqueous solution of sodium hydroxide.

-

Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

Quantitative Data Summary (Illustrative)

| Reagent/Parameter | Suggested Value | Reference |

| 3-fluoro-2-nitrophenol | 1 equivalent | [3] |

| Iron Powder | ~10 equivalents | [3] |

| Ammonium Chloride | ~10 equivalents | [3] |

| Solvent System | Ethanol/Water (e.g., 4:1) | [3] |

| Temperature | Reflux | [3] |

Logical Relationship Diagram

Caption: Key Components of Iron-Mediated Reduction.

Concluding Remarks

The choice of reduction method for the synthesis of this compound from 3-fluoro-2-nitrophenol depends on several factors including the scale of the reaction, available equipment, and safety considerations. Catalytic hydrogenation offers high yields and clean reaction profiles but requires specialized equipment for handling hydrogen gas. The tin(II) chloride method is a reliable lab-scale procedure. The iron-based reduction is a classical, cost-effective method suitable for larger quantities, though it may require more extensive purification to remove inorganic byproducts. Researchers should select the most appropriate method based on their specific needs and laboratory capabilities.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-fluorophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-fluorophenol is a valuable intermediate in the pharmaceutical industry, primarily utilized in the synthesis of various therapeutic agents.[1][2] Its structural features make it a key building block for creating complex molecules with specific biological activities. This document provides detailed protocols for the synthesis of this compound, focusing on common laboratory-scale methods.

Overview of Synthetic Pathways

The synthesis of this compound typically involves the reduction of a nitro group in the precursor, 3-fluoro-2-nitrophenol. This precursor can be synthesized from commercially available starting materials like 1,3-difluoro-2-nitrobenzene. The two primary methods for the final reduction step are catalytic hydrogenation and reduction using tin(II) chloride.

Method 1: Synthesis via Catalytic Hydrogenation

This method involves the reduction of 3-fluoro-2-nitrophenol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. It is a clean and efficient method, often providing high yields of the desired product.[1]

Reaction Data

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-2-nitrophenol | [1] |

| Reagent | Hydrogen Gas (H₂) | [1] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |

| Solvent | Ethanol (EtOH) | [1] |

| Temperature | Room Temperature | [1] |

| Pressure | 1 atm | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 85.7% | [1] |

Experimental Protocol

-

Reaction Setup: In a reaction flask, dissolve 3-fluoro-2-nitrophenol (38 g, 0.24 mol) in ethanol.[1]

-

Catalyst Addition: Carefully add 10% Pd/C (5 g) to the solution.[1]

-

Hydrogenation: Evacuate the flask and introduce a hydrogen gas atmosphere (1 atm).[1]

-

Reaction: Stir the mixture vigorously at room temperature for 3 hours.[1]

-

Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst. Wash the silica gel pad with additional ethanol.[1]

-

Isolation: Combine the filtrate and washings. Concentrate the solution under vacuum to obtain this compound (26 g, 85.7% yield), which can typically be used without further purification.[1]

Workflow Diagram

Method 2: Synthesis via Reduction with Tin(II) Chloride

This protocol utilizes stannous chloride dihydrate (SnCl₂) as a reducing agent in a mixed solvent system. It is a classic and reliable method for the reduction of aromatic nitro compounds.[1][2]

Reaction Data

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-2-nitrophenol | [1][2] |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | [1][2] |

| Solvent | Tetrahydrofuran (THF) and Water | [1][2] |

| Temperature | 80 °C | [1][2] |

| Reaction Time | 40 minutes | [1][2] |

| Yield | 80% | [1][2] |

Experimental Protocol

-

Reaction Setup: To a solution of 3-fluoro-2-nitrophenol (0.100 g, 0.636 mmol) in a mixture of THF (5.0 mL) and water (5.0 mL), add tin(II) chloride dihydrate (0.724 g, 3.18 mmol).[1][2]

-

Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 40 minutes.[1][2]

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[1][2]

-

Filtration: Filter the mixture to remove any insoluble materials.[2]

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate.[2]

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

-

Isolation: Decant or filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product, this compound (65 mg, 80% yield).[1][2] The product can be used in subsequent steps without further purification.[2]

Workflow Diagram

Appendix: Synthesis of Precursor 3-Fluoro-2-nitrophenol

This two-step synthesis starts from 1,3-difluoro-2-nitrobenzene.[1]

Step 1: Synthesis of 1-Fluoro-3-methoxy-2-nitrobenzene

| Parameter | Value | Reference |

| Starting Material | 1,3-Difluoro-2-nitrobenzene | [1] |

| Reagent | Sodium methoxide (MeONa) | [1] |

| Solvent | Methanol (MeOH) | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | ~15 hours | [1] |

| Yield | 91.4% | [1] |

Protocol:

-

Prepare a solution of sodium methoxide (0.69 mol) from sodium metal (15.9 g) and methanol (200 mL).[1]

-

In a separate flask, dissolve 1,3-difluoro-2-nitrobenzene (100 g, 0.63 mol) in methanol (1.3 L) and cool the solution to 0 °C.[1]

-

Slowly add the MeONa solution to the cooled solution of 1,3-difluoro-2-nitrobenzene.[1]

-

Allow the mixture to warm to room temperature and stir for approximately 15 hours.[1]

-

Concentrate the reaction mixture, then dilute with ethyl acetate (EtOAc).[1]

-

Wash the organic phase with water and brine, then dry over Na₂SO₄.[1]

-

Filter and concentrate under vacuum to obtain 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 91.4% yield).[1]

Step 2: Synthesis of 3-Fluoro-2-nitrophenol

| Parameter | Value | Reference |

| Starting Material | 1-Fluoro-3-methoxy-2-nitrobenzene | [1] |

| Reagent | Boron tribromide (BBr₃) | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | -40 °C | [1] |

| Reaction Time | ~15 hours | [1] |

| Yield | 95% | [1] |

Protocol:

-

Dissolve 1-fluoro-3-methoxy-2-nitrobenzene (98 g, 0.57 mol) in dichloromethane (500 mL) and cool the solution to -40 °C.[1]

-

Add a solution of BBr₃ to the cooled mixture.[1]

-

Stir the reaction mixture for about 15 hours.[1]

-

Slowly pour the reaction mixture into ice water (500 mL).[1]

-

Extract the resulting solution with ethyl acetate (3 x 300 mL).[1]

-

Wash the combined organic layers with 5% NaHCO₃ solution and brine.[1]

-

Dry over Na₂SO₄, filter, and concentrate under vacuum to obtain 3-fluoro-2-nitrophenol (85 g, 95% yield).[1]

References

2-Amino-3-fluorophenol: A Key Precursor in the Discovery of Novel Kinase Inhibitors

Introduction

2-Amino-3-fluorophenol is a versatile chemical intermediate that is gaining significant attention in the field of drug discovery. Its unique structural features, including an aniline ring substituted with both a hydroxyl and a fluorine group, make it an attractive starting material for the synthesis of complex heterocyclic compounds. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of potent kinase inhibitors, a class of targeted therapeutics for cancer and other diseases.

Application in the Synthesis of Benzoxazole-Based Kinase Inhibitors

One of the most promising applications of this compound is in the synthesis of substituted benzoxazoles. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases. The straightforward condensation reaction between a 2-aminophenol and a carboxylic acid or its derivative provides a facile route to this important heterocyclic system. By utilizing this compound, medicinal chemists can introduce a fluorine atom at the 8-position of the benzoxazole ring system, which can significantly influence the pharmacological properties of the resulting compounds.

Recent research has focused on the development of 8-fluorobenzoxazole derivatives as potent inhibitors of key kinases involved in cancer cell signaling, such as the Raf kinases (ARaf, BRaf, and CRaf). The Raf kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

Quantitative Data: Inhibition of Raf Kinases by 8-Fluorobenzoxazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of hypothetical 8-fluorobenzoxazole derivatives synthesized from this compound against wild-type and mutant forms of BRaf, as well as CRaf. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound ID | R Group | BRaf (WT) IC50 (nM) | BRaf (V600E) IC50 (nM) | CRaf IC50 (nM) |

| BZ-F1 | Phenyl | 150 | 35 | 250 |

| BZ-F2 | 4-Chlorophenyl | 80 | 15 | 120 |

| BZ-F3 | 4-Methoxyphenyl | 120 | 28 | 180 |

| BZ-F4 | Pyridin-4-yl | 50 | 8 | 75 |

| BZ-F5 | 3,5-Dimethylphenyl | 95 | 20 | 140 |

Note: The data presented in this table is illustrative and based on typical structure-activity relationships observed for this class of compounds.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-8-fluorobenzoxazoles

This protocol describes a general method for the synthesis of 2-aryl-8-fluorobenzoxazoles from this compound and various aromatic carboxylic acids.

Materials:

-

This compound

-

Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid, etc.)

-

Polyphosphoric acid (PPA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

-

Add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.

-

Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-aryl-8-fluorobenzoxazole.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized 8-fluorobenzoxazole derivatives against Raf kinases.

Materials:

-

Recombinant human Raf kinase (e.g., BRaf V600E, CRaf)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a peptide containing a phosphorylation site for the specific kinase)

-

Synthesized 8-fluorobenzoxazole compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-